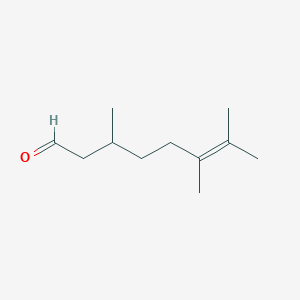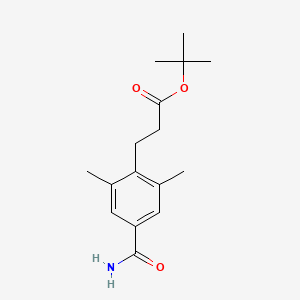
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate
Descripción general
Descripción
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a carbamoyl group, dimethylphenyl group, and a propionic acid esterified with tert-butyl alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate typically involves the esterification of 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group may undergo hydrolysis, releasing the active propionic acid derivative, which can interact with various pathways in the body.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid methyl ester
- 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid ethyl ester
- 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid isopropyl ester
Uniqueness
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds with different ester groups.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-carbamoyl-2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C16H23NO3/c1-10-8-12(15(17)19)9-11(2)13(10)6-7-14(18)20-16(3,4)5/h8-9H,6-7H2,1-5H3,(H2,17,19) |
Clave InChI |
HVVYJKLQOTZCQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CCC(=O)OC(C)(C)C)C)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
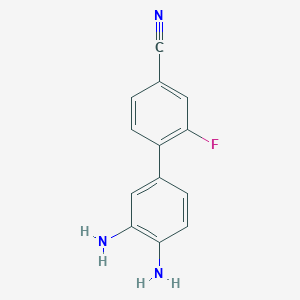
![6-Chloro-2-methyl-4-({5-[(morpholin-4-yl)carbonyl]pyridin-2-yl}amino)-2,3-dihydropyridazin-3-one](/img/structure/B8365355.png)


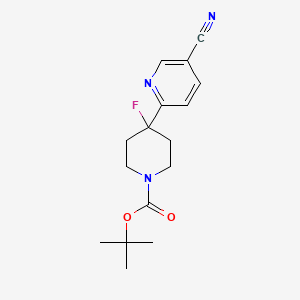


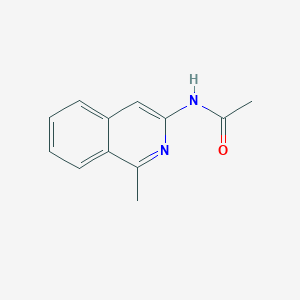
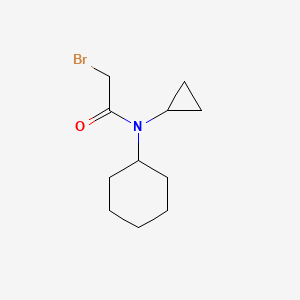
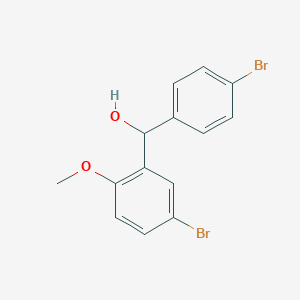
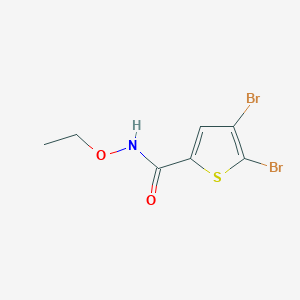
![2-(2-Chloroethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8365438.png)
